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molecular formula C14H21BrO B1295505 p-Bromophenyl octyl ether CAS No. 96693-05-9

p-Bromophenyl octyl ether

Cat. No. B1295505
M. Wt: 285.22 g/mol
InChI Key: UVBFFPZGOOKWNR-UHFFFAOYSA-N
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Patent
US05417885

Procedure details

In 100 ml of acetone, 8.0 g of 4-bromophenol, 8.9 g of n-octylbromide, and 13 g of potassium carbonate were heated to reflux for 12 hours. After the solvent was distilled off under a reduced pressure, the residue thus obtained was extracted with isopropyl ether, washed with a 5% aqueous sodium hydroxide solution and water in turn. The ether was distilled off, and the residue was purified by a silica gel column chromatography using a mixed solvents of n-hexane and diethyl ether (10:1) and subjected to distillation to obtain 8.4 g of 4-bromo-1-n-octyloxybenzene.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[CH2:9](Br)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
Quantity
8.9 g
Type
reactant
Smiles
C(CCCCCCC)Br
Name
Quantity
13 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 hours
Duration
12 h
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue thus obtained
EXTRACTION
Type
EXTRACTION
Details
was extracted with isopropyl ether
WASH
Type
WASH
Details
washed with a 5% aqueous sodium hydroxide solution and water in turn
DISTILLATION
Type
DISTILLATION
Details
The ether was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by a silica gel column chromatography
DISTILLATION
Type
DISTILLATION
Details
subjected to distillation

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)OCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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